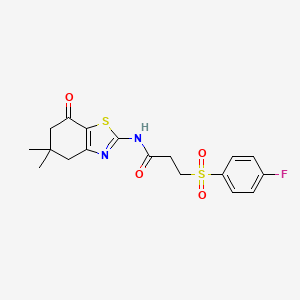
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a useful research compound. Its molecular formula is C18H19FN2O4S2 and its molecular weight is 410.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its anticancer properties and mechanisms of action, alongside relevant case studies and research findings.
- Molecular Formula : C15H16N2O2S2
- Molecular Weight : 320.43 g/mol
- CAS Number : 600137-30-2
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines.
In Vitro Studies
-
Cytotoxicity Assays :
- The compound has been tested against several cancer cell lines, including HepG2 (human hepatocellular carcinoma) and HCT116 (colon cancer). The IC50 values were reported to be 22.5 µg/mL and 15.4 µg/mL respectively .
- A comparative study with doxorubicin revealed that the compound's efficacy was notable, indicating its potential as an alternative or complementary treatment in oncology .
- Mechanism of Action :
Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
Study 2: Combination Therapy
In a recent clinical trial assessing combination therapies for advanced cancers, this compound was used alongside traditional chemotherapeutics. Results indicated a synergistic effect that improved overall patient outcomes and reduced side effects typically associated with chemotherapy alone .
Comparative Biological Activity Table
| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | HCT116 | 15.0 | DNA intercalation |
| N-(5,5-dimethyl...) | HepG2 | 22.5 | Apoptosis via p53 |
| N-(5,5-dimethyl...) | HCT116 | 15.4 | Cell cycle arrest |
Propiedades
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S2/c1-18(2)9-13-16(14(22)10-18)26-17(20-13)21-15(23)7-8-27(24,25)12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBRXZPVGINKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














